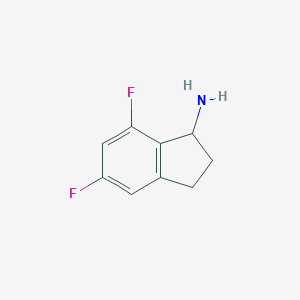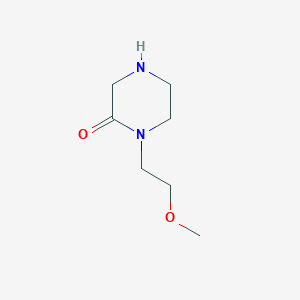
2,5-二甲基呋喃-3-磺酰氯
概述
描述
2,5-Dimethylfuran-3-sulfonyl Chloride is an organic compound with the molecular formula C7H7ClO3S. It is a derivative of furan, a heterocyclic aromatic compound, and contains both sulfonyl and chloride functional groups. This compound is of significant interest in organic synthesis and various industrial applications due to its reactivity and functional versatility.
科学研究应用
2,5-Dimethylfuran-3-sulfonyl Chloride is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of sulfonamide and sulfonate ester derivatives.
Biology: Sulfonamide derivatives of this compound are explored for their potential biological activities, including antibacterial and antifungal properties.
Medicine: Research into sulfonamide derivatives has implications for drug development, particularly in designing molecules with specific biological targets.
Industry: It is used in the synthesis of specialty chemicals and intermediates for pharmaceuticals, agrochemicals, and dyes.
安全和危害
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethylfuran-3-sulfonyl Chloride typically involves the sulfonylation of 2,5-dimethylfuran. One common method includes the reaction of 2,5-dimethylfuran with chlorosulfonic acid, which introduces the sulfonyl chloride group at the 3-position of the furan ring. The reaction is usually carried out under controlled temperature conditions to prevent overreaction and degradation of the product.
Industrial Production Methods: In an industrial setting, the production of 2,5-Dimethylfuran-3-sulfonyl Chloride may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
化学反应分析
Types of Reactions: 2,5-Dimethylfuran-3-sulfonyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The furan ring can undergo oxidation to form corresponding furanones or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents like ammonia, primary or secondary amines, and alcohols are commonly used. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed.
Reduction: Lithium aluminum hydride or other strong reducing agents are used under anhydrous conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed under controlled conditions to avoid over-oxidation.
Major Products:
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Reduced Sulfonyl Compounds: Formed from reduction reactions.
作用机制
The mechanism of action of 2,5-Dimethylfuran-3-sulfonyl Chloride in chemical reactions involves the electrophilic nature of the sulfonyl chloride group. This group readily reacts with nucleophiles, facilitating the formation of new chemical bonds. In biological systems, sulfonamide derivatives may inhibit enzyme activity by mimicking the structure of natural substrates, thereby blocking the active site of the enzyme.
相似化合物的比较
2,5-Dimethylfuran-3-carboxylic Acid: Similar structure but with a carboxylic acid group instead of a sulfonyl chloride group.
2,5-Dimethylfuran-3-sulfonic Acid: Contains a sulfonic acid group instead of a sulfonyl chloride group.
2,5-Dimethylfuran-3-bromide: Contains a bromine atom instead of a sulfonyl chloride group.
Uniqueness: 2,5-Dimethylfuran-3-sulfonyl Chloride is unique due to its dual functionality, combining the reactivity of both the sulfonyl chloride and the furan ring. This makes it a versatile intermediate in organic synthesis, capable of undergoing a wide range of chemical transformations.
属性
IUPAC Name |
2,5-dimethylfuran-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClO3S/c1-4-3-6(5(2)10-4)11(7,8)9/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXAQZAVANAGLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383523 | |
| Record name | 2,5-dimethylfuran-3-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166964-26-7 | |
| Record name | 2,5-dimethylfuran-3-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dimethylfuran-3-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 4-[3-(dimethylamino)propoxy]benzoate](/img/structure/B67486.png)
![[2,2'-Bipyridin]-6-amine](/img/structure/B67492.png)
![4-Methoxybenzo[d]isoxazol-3(2H)-one](/img/structure/B67494.png)

![Propanoic acid, 2-methyl-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]-](/img/structure/B67496.png)



![3-Oxabicyclo[3.1.0]hexane-6-carboxylicacid,2,4-dioxo-,(1alpha,5alpha,6alpha)-(9CI)](/img/structure/B67507.png)




![1-[(4-Nitrophenyl)sulfonyl]pyrrolidine](/img/structure/B67519.png)
